3-tert-Butoxy-3-oxopropanoic acid

Description

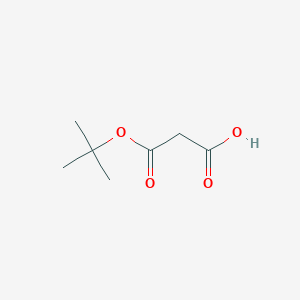

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGGZUAEOKRHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338003 | |

| Record name | 3-tert-Butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40052-13-9 | |

| Record name | Mono-tert-butyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40052-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-tert-Butoxy-3-oxopropanoic acid, a versatile C3 building block in organic synthesis. Also known as mono-tert-butyl malonate, this reagent offers a unique combination of a reactive methylene group and a sterically hindered tert-butyl ester, enabling selective transformations crucial for pharmaceutical and fine chemical manufacturing. This document delves into its chemical and physical properties, details robust synthetic protocols, and explores its key applications, with a focus on C-C bond formation and its role in the synthesis of complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of a Hindered Malonate

This compound, with the CAS number 40052-13-9, has emerged as a cornerstone reagent in contemporary organic synthesis.[1] Its structure, featuring a carboxylic acid and a tert-butyl ester flanking a methylene group, provides a strategic advantage in multistep synthetic sequences. The acidic protons of the central methylene group allow for facile enolate formation and subsequent alkylation or condensation reactions, while the bulky tert-butyl group offers orthogonal protection, removable under specific acidic conditions without affecting other sensitive functionalities.[2] This unique reactivity profile makes it an invaluable tool for the controlled elaboration of molecular complexity, particularly in the synthesis of pharmacologically active compounds and advanced materials.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in the laboratory.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₄ | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Melting Point | 19-20 °C (lit.) | [5] |

| Boiling Point | 90 °C at 2 mmHg (lit.) | [5] |

| Density | 1.04 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n²⁰/D) | 1.426 (lit.) | [5] |

| Solubility | Soluble in ethanol | [5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 10.51 (br s, 1H, COOH), 3.35 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 171.8 (COOH), 166.3 (COO-tBu), 81.9 (C(CH₃)₃), 42.1 (CH₂), 27.9 (C(CH₃)₃).[4]

-

Mass Spectrometry (HR-FAB MS): m/z [M+H]⁺ calculated for C₇H₁₃O₄: 161.0814, found 161.0809.[4]

Synthesis of this compound: Verified Protocols

Two primary, reliable methods for the synthesis of mono-tert-butyl malonate are prevalent in the literature, each with its own advantages.

From Meldrum's Acid: A High-Yielding Approach

This method involves the alcoholysis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with tert-butyl alcohol. It is often favored for its high yield and clean reaction profile.[4]

Caption: Synthesis of this compound from Meldrum's Acid.

Experimental Protocol:

-

To a 200 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 5.0 g, 34.7 mmol).[4]

-

Add tert-butyl alcohol (40 mL).[4]

-

Heat the reaction mixture to reflux and stir for 6 hours.[4]

-

After cooling to room temperature, concentrate the reaction mixture in vacuo to afford the desired product as a colorless oil (5.56 g, 100% yield).[4]

From Malonic Acid: A Cost-Effective Alternative

Direct esterification of malonic acid with tert-butanol provides another viable route. This method can be more cost-effective but may require more rigorous purification to remove di-ester byproducts.[6]

Caption: Synthesis of this compound from Malonic Acid.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve malonic acid and tert-butanol in acetonitrile.

-

Add a condensing agent such as dicyclohexylcarbodiimide (DCC).[6]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product by column chromatography to isolate the mono-ester.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations with high selectivity.

Alkylation: Building Carbon Frameworks

The active methylene protons of mono-tert-butyl malonate are readily abstracted by a suitable base to form a nucleophilic enolate, which can then be alkylated with a range of electrophiles, such as alkyl halides. This reaction is a cornerstone of the malonic ester synthesis for the preparation of substituted carboxylic acids.

Caption: Generalized Alkylation Workflow.

Experimental Protocol for Benzylation:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as potassium tert-butoxide (1.1 eq), portion-wise and stir for 30 minutes to ensure complete enolate formation.[7]

-

Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture.[7]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[7]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide ensures complete deprotonation without competing ester saponification. Anhydrous conditions are crucial to prevent quenching of the enolate. Dropwise addition of the alkylating agent at low temperature helps to control the exotherm and minimize side reactions such as dialkylation.[8]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of C=C bonds. This compound can react with aldehydes and ketones in the presence of a weak base to yield α,β-unsaturated products.[9]

Caption: Generalized Knoevenagel Condensation Workflow.

Experimental Protocol for Condensation with Benzaldehyde:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak base, for example, piperidine or ammonium acetate.[2][8]

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with water to remove the catalyst.

-

The organic layer is dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.

Decarboxylation: Accessing Substituted Carboxylic Acids

A key feature of the malonic ester synthesis is the final decarboxylation step. The alkylated mono-tert-butyl malonate derivatives can be hydrolyzed and subsequently decarboxylated upon heating to yield a substituted carboxylic acid. The tert-butyl ester can be selectively cleaved under acidic conditions, followed by thermal decarboxylation of the resulting malonic acid derivative.[2][10]

Experimental Protocol:

-

Dissolve the alkylated this compound derivative in a suitable solvent like dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir at room temperature until the tert-butyl group is cleaved, as monitored by TLC.[2]

-

Remove the solvent and excess TFA in vacuo.

-

The resulting substituted malonic acid is then heated, often without solvent, at an elevated temperature (e.g., >150 °C) to induce decarboxylation, affording the final carboxylic acid product.[11]

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of numerous pharmaceutical agents.

Synthesis of Alectinib

Alectinib is a potent second-generation ALK inhibitor used for the treatment of non-small cell lung cancer.[4][12] this compound serves as a key building block in the construction of the carbazole core of alectinib.[3][4]

Caption: Role of this compound in Alectinib Synthesis.

In one of the synthetic routes to alectinib, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is reacted with this compound in the presence of magnesium chloride and triethylamine to form a key β-keto ester intermediate.[3] This intermediate then undergoes further transformations to construct the final drug molecule.

As an Aminoacylase Inhibitor

This compound and its derivatives have been reported to act as inhibitors of aminoacylases.[5][13] Malonate itself is a classic example of a competitive inhibitor of succinate dehydrogenase, an enzyme of the citric acid cycle.[13] The structural similarity of malonate to the enzyme's natural substrate, succinate, allows it to bind to the active site but not undergo a reaction, thereby blocking the enzyme's function. This principle of competitive inhibition by malonic acid derivatives has been explored in the design of inhibitors for other enzymes, including metalloproteinases.[12][14]

Safety and Handling

This compound is classified as a toxic and corrosive substance. It is fatal if inhaled and causes severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its unique structural features allow for a wide range of selective transformations, making it an indispensable tool for the construction of complex molecular architectures, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their endeavors.

References

- Barton, D. H. R., et al. (1985). Tetrahedron, 41, 3901.

- Henan Tianfu Chemical Co.,Ltd. (2025). Optimizing Your Synthesis: The Benefits of tert-Butyl Malonate.

- Organic Chemistry Portal. (n.d.). Decarboxylation.

- Google Patents. (n.d.). CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.

- Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.

- Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.

- PubMed. (1998). Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data.

- ResearchGate. (n.d.). Biosynthesis of malonic acid derivatives.

- PubMed. (2025). Alectinib Synthesis through Formal α-Arylation of Enone.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Lab Concepts. (n.d.). Competitive inhibition.

- PubMed. (2002). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application.

- Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. bhu.ac.in [bhu.ac.in]

- 3. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 6. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Decarboxylation [organic-chemistry.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Mono-tert-Butyl Malonate in Synthesis

An In-depth Technical Guide to the Physical Characteristics of Mono-tert-Butyl Malonate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the malonic ester synthesis remains a foundational strategy for constructing complex molecular architectures. Mono-tert-butyl malonate (CAS No: 40052-13-9) emerges as a pivotal reagent in this context. It represents a strategically "protected" form of malonic acid, where one of the two carboxylic acid groups is masked as a tert-butyl ester. This structural feature is not trivial; it is a deliberate design choice that imparts significant control over subsequent chemical transformations.

The bulky tert-butyl group serves as an excellent protecting group, allowing chemists to selectively functionalize the free carboxylic acid or the active methylene group without interference.[1] The true elegance of this reagent lies in the orthogonal lability of the tert-butyl ester, which can be cleaved under specific acidic conditions that often leave other ester groups or acid-sensitive functionalities within the molecule intact.[1] This guide provides an in-depth examination of the core physical characteristics of mono-tert-butyl malonate, offering not just data, but the experimental context and rationale essential for its effective application and validation in a research and development setting.

Molecular Identity and Structure

A precise understanding of a reagent's identity is the bedrock of reproducible science. Mono-tert-butyl malonate is unambiguously identified by the following parameters:

-

IUPAC Name: 3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid[3][6][7]

-

Common Synonyms: tert-Butyl hydrogen malonate, Malonic acid mono-tert-butyl ester, 2-(tert-Butoxycarbonyl)acetic acid[4][8][9]

-

InChI: 1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)[4][8]

The molecular structure dictates its reactivity and physical properties. The presence of a free carboxylic acid group allows for hydrogen bonding, while the lipophilic tert-butyl group influences its solubility.

Caption: Molecular Structure of Mono-tert-Butyl Malonate.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, reaction setup, purification, and storage. Depending on purity and ambient temperature, mono-tert-butyl malonate can exist as a colorless to pale yellow liquid or a low-melting solid.[8] The following table summarizes its key quantitative physical properties, compiled from various chemical suppliers and databases.

| Physical Property | Value | Notes |

| Appearance | Colorless to light orange/yellow clear liquid | [4] |

| Melting Point | 19-20 °C (66-68 °F) | [2][5][10] |

| Boiling Point | 90 °C at 2 mmHg (0.3 kPa) | [2] |

| Density | ~1.04 - 1.08 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.426 - 1.43 | [10] |

| Flash Point | 91 °C (195.8 °F) - Closed Cup | [5] |

| Solubility | Soluble in ethanol, chloroform, methanol.[9][11] Moderately soluble in other organic solvents.[8] |

Workflow for Physicochemical Characterization

To ensure the quality and identity of mono-tert-butyl malonate for use in sensitive applications like drug synthesis, a systematic characterization workflow is essential. This process serves as a self-validating system, confirming the material's integrity at each stage.

Caption: A typical workflow for the quality control and characterization of mono-tert-butyl malonate.

Experimental Protocols for Key Physical Measurements

The following protocols describe standard laboratory procedures for determining the physical constants of mono-tert-butyl malonate. The rationale behind key steps is provided to ensure both accuracy and a deeper understanding of the process.

Protocol 1: Melting Point Determination via Capillary Method

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and depress the melting point.

-

Methodology:

-

Sample Preparation: If the sample is liquid at room temperature, cool it in an ice bath until it solidifies. Finely crush a small amount of the solidified material.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Measurement (Rapid Scan): Heat the sample rapidly to get a preliminary, approximate melting point. This saves time and identifies the temperature range of interest.

-

Measurement (Accurate Scan): Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat the block to about 15-20°C below the expected melting point.

-

Heating Rate: This is the most critical step for accuracy. Decrease the heating rate to 1-2°C per minute. A slow rate ensures that the temperature of the heating block, the sample, and the thermometer are all in thermal equilibrium, preventing an overestimation of the melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2. For pure mono-tert-butyl malonate, this range should be narrow and fall within the 19-20°C range.[2][5]

-

Protocol 2: Boiling Point Determination at Reduced Pressure

-

Principle: Many organic compounds, including mono-tert-butyl malonate, can decompose, oxidize, or polymerize at their atmospheric boiling points. Determining the boiling point under reduced pressure (vacuum) allows the substance to boil at a much lower, non-destructive temperature.

-

Methodology:

-

Apparatus Setup: Assemble a simple vacuum distillation apparatus using a small round-bottom flask (e.g., 25 mL), a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample and Boiling Chips: Place 5-10 mL of the liquid sample into the distillation flask along with a few boiling chips or a magnetic stir bar. This is essential to prevent bumping (sudden, violent boiling) under vacuum.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer or vacuum gauge in the line to monitor the pressure. Slowly and carefully apply the vacuum.

-

Heating: Begin gently heating the flask using a heating mantle.

-

Observation: Record the temperature and the pressure when a stable reflux is observed, with condensate consistently dripping from the thermometer bulb and into the condenser. This stable temperature is the boiling point at that specific pressure. For mono-tert-butyl malonate, a boiling point of 90°C should be observed at a pressure of 2 mmHg.[2]

-

Safety, Handling, and Storage

From a practical standpoint, understanding the hazards and required handling procedures is as important as knowing the physical properties.

-

Hazards: Mono-tert-butyl malonate is classified as a substance that causes skin and serious eye irritation. Some safety data sheets also list it as a combustible liquid.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is required.[12] Work should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Storage: The compound is sensitive to moisture and heat. It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 0-10°C is recommended.

Conclusion

Mono-tert-butyl malonate is a valuable and versatile building block in synthetic chemistry. Its physical properties—a low melting point, moderate boiling point under vacuum, and characteristic solubility profile—are direct consequences of its molecular structure. A thorough understanding and precise measurement of these characteristics are not merely academic exercises; they are fundamental to ensuring the purity, consistency, and successful application of this reagent in the synthesis of complex target molecules. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, validate, and utilize mono-tert-butyl malonate in their work.

References

- Mono-tert-butyl malon

- Mono-tert-butyl malon

- mono-tert-Butyl malonate, 96%, Certified® 10g.

- CAS No : 1071-46-1| Chemical Name : Ethyl Hydrogen Malonate.

- Facile Preparation and Purification of Mono tert-Butyl Malonate.

- mono-tert-Butyl malonate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.

- Malonic acid, tert-butyl ethyl ester. Organic Syntheses Procedure. [Link]

- Tert-butyl malon

- Mono-tert-butyl malon

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. Mono-tert-butyl Malonate | CymitQuimica [cymitquimica.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Mono-tert-butyl Malonate | LGC Standards [lgcstandards.com]

- 7. PubChemLite - Mono-tert-butyl malonate (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 8. CAS 40052-13-9: Mono-tert-butyl malonate | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 11. usbio.net [usbio.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid (CAS 40052-13-9): Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 3-tert-Butoxy-3-oxopropanoic acid, a pivotal reagent in modern organic synthesis. Known commonly as mono-tert-butyl malonate or tert-butyl hydrogen malonate, this compound's unique structural features make it an invaluable tool for researchers and drug development professionals. Its strategic importance lies in its function as a malonic acid half-ester, offering a masked carboxylic acid and a sterically hindered ester that dictates its reactivity and enables selective transformations. This document will explore its synthesis, physicochemical properties, reactivity, and key applications, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Utility of a Hindered Malonate

This compound (CAS 40052-13-9) is an organic compound that serves as a versatile C3 building block.[1] Unlike its parent, malonic acid, or simple dialkyl malonates, the presence of a single bulky tert-butyl ester group alongside a free carboxylic acid imparts a unique reactivity profile. The tert-butyl group acts as a robust protecting group for one carboxyl function, which can be cleaved under specific acidic conditions, while the free carboxylic acid allows for a range of chemical manipulations or can be strategically removed via decarboxylation.[2] This dual functionality is central to its widespread use in the synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs) like Alectinib.[3][4][5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is typically a clear, colorless to light yellow liquid at room temperature.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40052-13-9 | [6][8] |

| Molecular Formula | C₇H₁₂O₄ | [3][8] |

| Molecular Weight | 160.17 g/mol | [3][8] |

| Melting Point | 19-20 °C (lit.) | [6][9][10] |

| Boiling Point | 90 °C / 2 mmHg (lit.) | [6][9][10] |

| Density | 1.04 g/mL at 25 °C (lit.) | [6][9][10] |

| Refractive Index (n²⁰/D) | 1.426 (lit.) | [6][9][10] |

| Solubility | Soluble in ethanol | [6][10][11] |

| Appearance | Clear light yellow liquid | [6][7] |

The spectroscopic data for this compound are consistent with its structure, providing a reliable means of identification and purity assessment.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Signals and Assignments | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.51 (br s, 1H, -COOH), 3.35 (s, 2H, -CH₂-), 1.42 (s, 9H, -C(CH₃)₃) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.8 (-COOH), 166.3 (-COO-tBu), 81.9 (-C(CH₃)₃), 42.1 (-CH₂-), 27.9 (-C(CH₃)₃) | [3] |

| FT-IR | Characteristic absorptions for O-H (broad, carboxylic acid), C=O (ester and carboxylic acid), and C-O stretching. | [12] |

| Mass Spec (HR-FAB MS) | [M+H]⁺ calculated for C₇H₁₃O₄: 161.0814, found: 161.0809 | [3] |

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to this compound have been established. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity. The most common approaches involve the alcoholysis of Meldrum's acid, direct esterification of malonic acid, or the selective mono-saponification of di-tert-butyl malonate.

Synthesis from Meldrum's Acid

This method is often favored for its high yield and clean reaction profile. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with tert-butyl alcohol under reflux conditions to directly afford the desired product.[3] The driving force for this reaction is the formation of the stable acetone by-product upon ring-opening.

Experimental Protocol: Synthesis via Meldrum's Acid [3]

-

Reaction Setup: In a 200 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Meldrum's acid (5.0 g, 34.7 mmol) and tert-butyl alcohol (40 mL).

-

Reaction Execution: Heat the mixture to reflux and maintain stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture in vacuo to remove the excess tert-butyl alcohol and acetone by-product. The desired product is obtained as a colorless oil (5.56 g, 100% crude yield). Further purification is typically not required for most applications.

Caption: Synthesis workflow from Meldrum's acid.

The primary advantage of this protocol is its simplicity and quantitative yield, avoiding aqueous work-ups and complex purifications.

Selective Hydrolysis of Di-tert-butyl Malonate

Another common approach is the selective mono-hydrolysis (saponification) of di-tert-butyl malonate.[13] This method requires careful control of stoichiometry to prevent the formation of the fully hydrolyzed malonic acid. The steric hindrance of the tert-butyl groups makes the second hydrolysis step significantly slower than the first, allowing for the isolation of the mono-ester.[13]

Experimental Protocol: Mono-saponification of Di-tert-butyl Malonate [13]

-

Reagent Preparation: Prepare a solution of potassium hydroxide (KOH) in absolute ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-tert-butyl malonate in absolute ethanol.

-

Reaction Execution: Cool the solution to room temperature. Add the ethanolic KOH solution dropwise with vigorous stirring over 1-2 hours. A white precipitate of the potassium salt of the product may form. Continue stirring for an additional 2-4 hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated in vacuo.

Caption: Workflow for selective mono-saponification.

This method's success hinges on precise control over the amount of base used. Over-addition leads to the undesired dicarboxylic acid, complicating purification.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by its two functional groups. It is a key intermediate in the malonic ester synthesis, which is a classic method for preparing carboxylic acids.[14][15]

Enolate Formation and Alkylation

The methylene protons alpha to the two carbonyl groups are acidic (pKa ≈ 13) and can be readily removed by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[14][16] This enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to form a C-C bond.[15]

Caption: General scheme of the malonic ester synthesis.

Deprotection and Decarboxylation

A key feature of this reagent is the lability of the tert-butyl ester under acidic conditions.[2][17] Treatment with acids like trifluoroacetic acid (TFA) efficiently cleaves the ester to yield a substituted malonic acid.[2] Upon gentle heating, this intermediate readily undergoes decarboxylation to afford a substituted acetic acid derivative.[14] This sequence provides a powerful method for elongating a carbon chain by two atoms.

Applications in Complex Synthesis

The utility of this compound is highlighted by its use in the synthesis of various complex molecules:

-

Pharmaceuticals: It is a documented intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib.[3]

-

Fullerene Chemistry: It has been used to prepare dendritic precursors for asymmetric methanofullerenes.[6]

-

Hapten Synthesis: It serves as a starting material for haptens used in immunological studies.[6]

-

Aminoacylase Inhibitor: The compound itself has been reported to be an aminoacylase inhibitor.[6][18]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[7][9]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20] Some sources also list it as highly toxic by inhalation (H330) and causing severe skin burns and eye damage (H314).[9]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[7][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[7][21]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique structure, combining a stable yet cleavable tert-butyl ester with a reactive carboxylic acid and an acidic methylene group, provides chemists with a powerful tool for constructing complex molecular architectures. The synthetic methodologies are straightforward and high-yielding, and its reactivity is well-understood and predictable. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this compound's properties and applications is essential for innovation and efficiency.

References

- ChemBK. (2024, April 9). This compound.

- PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid.

- Couty, F., et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC - NIH.

- Zacconi, F. C., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.

- Capot Chemical. (n.d.). 40052-13-9 | Malonic acid mono-tert-butyl ester.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.

- Hangzhou Longshine Bio-Tech. (n.d.). This compound/40052-13-9.

- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for Paper 5.

- Henan Tianfu Chemical. (n.d.). This compound CAS 40052-13-9.

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Organic Chemistry with Lluís Llorens Palomo. (2021, July 23). Malonic Ester Synthesis [Video]. YouTube.

- Manufacturer Blog. (2025, October 17). Optimizing Your Synthesis: The Benefits of tert-Butyl Malonate. Retrieved January 9, 2026, from a hypothetical manufacturer's blog post.

- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.

- Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE.

- Manufacturer Blog. (n.d.). Procuring this compound: A Guide for Chemical Buyers. Retrieved January 9, 2026, from a hypothetical manufacturer's blog post.

- Chemsrc. (2025, August 26). This compound | CAS#:40052-13-9.

- ResearchGate. (2015, January 1). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester].

- Preclinical Research CRO. (n.d.). CAS 40052-13-9 this compound.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

Sources

- 1. This compound [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 40052-13-9|this compound|BLD Pharm [bldpharm.com]

- 5. Malonic Acid mono-tert-butyl ester (40052-13-9) at Nordmann - nordmann.global [nordmann.global]

- 6. This compound | 40052-13-9 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 40052-13-9 [m.chemicalbook.com]

- 11. This compound CAS 40052-13-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 12. This compound(40052-13-9)FT-IR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 3-tert-Butoxypropionic acid (21150-73-2) for sale [vulcanchem.com]

- 18. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 19. AB205536 | CAS 40052-13-9 – abcr Gute Chemie [abcr.com]

- 20. 40052-13-9 Cas No. | mono-(tert-Butyl) malonate | Apollo [store.apolloscientific.co.uk]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Analytical Workflow: A Multi-Technique Approach

An In-Depth Technical Guide to the Spectroscopic Characterization of Mono-tert-butyl Malonate

This guide provides a comprehensive analysis of the spectroscopic data for mono-tert-butyl malonate (CAS 40052-13-9), a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, possessing both a sterically hindered ester and a free carboxylic acid, makes precise structural verification essential. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the analytical techniques employed.

Mono-tert-butyl malonate is typically a colorless to pale yellow liquid or low-melting solid with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[3][4][5][6]

The unambiguous structural elucidation of a molecule like mono-tert-butyl malonate relies on a synergistic combination of spectroscopic techniques. No single method provides all necessary information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. The following workflow represents a robust strategy for identity confirmation and purity assessment.

Caption: Integrated workflow for the spectroscopic characterization of mono-tert-butyl malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: The "Why" of NMR Protocol Choices

-

Choice of Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is an ideal solvent for mono-tert-butyl malonate. Its deuterium atom provides a lock signal for the spectrometer to maintain field stability, and it dissolves the nonpolar-to-moderately-polar analyte well.[7] Crucially, its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77.16 ppm) are well-defined and do not overlap with the expected signals of the analyte.[8]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is optimal.[1][9] This ensures a high signal-to-noise ratio without causing line broadening due to viscosity. For the less sensitive ¹³C nucleus, a higher concentration (20-50 mg) is often necessary to obtain a good spectrum in a reasonable time.[1]

-

Sample Purity: The sample must be free of particulate matter, as suspended solids distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9] Filtering the sample solution directly into the NMR tube is a critical, self-validating step.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of mono-tert-butyl malonate into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Cap the vial and gently swirl or vortex until the sample is fully dissolved.[1]

-

Filtration and Transfer: Prepare a Pasteur pipette with a small plug of cotton or glass wool at the neck. Use this to filter the solution directly into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[1][10]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

-

Instrument Setup: Insert the tube into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃. The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume, which is essential for high resolution.[1]

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used for these one-dimensional experiments.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The structure of mono-tert-butyl malonate predicts three distinct proton environments.

Caption: Structure of mono-tert-butyl malonate with proton assignments.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.48 | Singlet | 9H | -C(CH₃ )₃ |

| b | ~3.40 | Singlet | 2H | -CO-CH₂ -CO- |

| c | ~10-12 | Broad Singlet | 1H | -COOH |

Analysis: The large singlet at ~1.48 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group, whose protons are all chemically equivalent and have no adjacent protons to couple with. The singlet at ~3.40 ppm corresponds to the active methylene protons, which are flanked by two carbonyl groups, deshielding them significantly. The very broad signal at high chemical shift is characteristic of a carboxylic acid proton, which undergoes rapid chemical exchange.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The molecule possesses five unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.0 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

| ~41.5 | -CO-C H₂-CO- | Methylene carbon, shifted downfield by two adjacent carbonyls. |

| ~82.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, attached to oxygen. |

| ~166.5 | C =O (Ester) | Ester carbonyl carbon, slightly upfield compared to the acid. |

| ~171.0 | C =O (Acid) | Carboxylic acid carbonyl carbon, deshielded relative to the ester. |

Analysis: The ¹³C spectrum confirms the carbon backbone. The signals at ~28.0 and ~82.0 ppm are definitive for the tert-butyl ester group. The two distinct carbonyl signals at ~166.5 and ~171.0 ppm are critical for confirming the mono-ester structure, as a di-acid or di-ester would show only one carbonyl signal (or two very similar ones for a different di-ester).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: The "Why" of FT-IR Protocol Choices

-

Neat Film Technique: Since mono-tert-butyl malonate is a liquid at or near room temperature, the simplest and purest sampling method is to analyze it as a "neat" thin film.[12] This involves sandwiching a small drop of the liquid between two salt (NaCl or KBr) plates. This avoids the use of solvents, which have their own IR absorptions and could obscure important regions of the spectrum.[13]

-

ATR as an Alternative: An Attenuated Total Reflectance (ATR) accessory is a modern alternative. A drop of the liquid is placed directly onto a crystal (like ZnSe or diamond).[14][15] This method requires even less sample and is easier to clean, but the resulting spectrum may have slightly different relative peak intensities compared to the transmission method.

Experimental Protocol: FT-IR (Neat Film)

-

Plate Preparation: Obtain two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Ensure they are clean and dry by wiping them with a tissue lightly dampened with dry acetone or isopropanol if necessary.

-

Sample Application: Place a single drop of mono-tert-butyl malonate onto the center of one plate.[12]

-

Assembly: Place the second plate on top and gently press to spread the liquid into a thin, uniform film.[13]

-

Background Spectrum: Place the empty, closed sample holder into the FT-IR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the assembled salt plates into the sample holder and acquire the sample spectrum.

-

Cleaning: After analysis, immediately disassemble the plates, wipe them clean with a solvent-dampened tissue, and return them to the desiccator to prevent moisture damage.

Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| 2500-3300 | Broad, Strong | O-H Stretch | The very broad absorption is the hallmark of the hydrogen-bonded carboxylic acid hydroxyl group. |

| 2850-3000 | Medium | C-H Stretch | sp³ C-H stretching from the tert-butyl and methylene groups.[16] |

| ~1740 | Strong | C=O Stretch | Carbonyl stretch of the tert-butyl ester. Ester carbonyls typically absorb at a higher frequency than their corresponding carboxylic acids.[16] |

| ~1710 | Strong | C=O Stretch | Carbonyl stretch of the carboxylic acid. The presence of two distinct C=O peaks is strong evidence for the mono-ester structure. |

| 1150-1250 | Strong | C-O Stretch | Strong absorptions corresponding to the C-O single bond stretching of both the ester and carboxylic acid moieties.[16] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, often causing it to fragment. The resulting mass spectrum provides the molecular weight of the compound and a fragmentation pattern that acts as a molecular "fingerprint."

Expertise & Experience: The "Why" of MS Protocol Choices

-

GC-MS: Gas Chromatography-Mass Spectrometry is the ideal combination for a relatively volatile compound like mono-tert-butyl malonate. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.

-

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that is standard for GC-MS.[17] While it often leads to extensive fragmentation (sometimes preventing the observation of the molecular ion), the resulting fragments are highly reproducible and excellent for structural confirmation and library matching.[16] The expected fragmentation of mono-tert-butyl malonate is predictable and informative.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of mono-tert-butyl malonate (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Setup: Use a standard capillary column (e.g., DB-5ms). Set the injector temperature to ~250°C. Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure good separation.

-

MS Setup: The mass spectrometer is typically operated in EI mode at 70 eV. The scan range should be set to cover the expected mass range (e.g., m/z 40-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Data Analysis: Analyze the resulting chromatogram to find the peak corresponding to mono-tert-butyl malonate. Examine the mass spectrum associated with that peak.

Predicted Mass Spectrometry Data (EI)

The fragmentation is driven by the formation of stable ions and neutral molecules.

Caption: Predicted major fragmentation pathways for mono-tert-butyl malonate under EI-MS.

| m/z | Proposed Fragment | Significance |

| 160 | [C₇H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular weight. May be of low abundance. |

| 104 | [M - C₄H₈]⁺˙ | Loss of a neutral isobutylene molecule via McLafferty rearrangement, a characteristic process for tert-butyl esters. |

| 71 | [C₃H₃O₂]⁺ | Further fragmentation of the m/z 104 ion. |

| 57 | [C₄H₉]⁺ | Base Peak . The highly stable tert-butyl carbocation. This is often the most abundant ion in the spectrum for compounds containing this group.[17][18] |

Analysis: The presence of the molecular ion at m/z 160 confirms the compound's molecular formula. The most telling fragment will be the base peak at m/z 57, which is definitive proof of the tert-butyl group.[18] The loss of 56 Da (isobutylene) to give a peak at m/z 104 is also a key indicator of the tert-butyl ester functionality.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of mono-tert-butyl malonate. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the presence and connectivity of the tert-butyl ester, methylene, and carboxylic acid moieties. FT-IR provides rapid confirmation of the key ester and acid functional groups through their characteristic carbonyl and hydroxyl absorptions. Finally, GC-MS confirms the molecular weight and provides a fragmentation pattern, dominated by the stable tert-butyl cation, that serves as a definitive fingerprint for the molecule. Together, these techniques provide the robust and reliable data required by researchers in drug development and chemical synthesis.

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder.

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?

- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.

- ALWSCI. (2024). How To Prepare And Run An NMR Sample.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JEOL. (n.d.). NMR Sample Preparation.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Journal of Chemical Education. (2006). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. ACS Publications.

- GTI Laboratory Supplies. (n.d.). mono-tert-Butyl malonate, 96%, Certified® 10g.

- Penn State University. (n.d.). Methyl esterification GC/MS Protocol.

- NIH. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.

- ResearchGate. (2013). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?

- PubChem. (n.d.). Di-tert-butyl malonate. National Institutes of Health.

- PubChem. (n.d.). Mono-tert-butyl malonate. National Institutes of Health.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573).

- MDPI. (2022). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.

- PubChem. (n.d.). Tert-butyl malonate. National Institutes of Health.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 4. CAS 40052-13-9: Mono-tert-butyl malonate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. mono-tert-Butyl malonate 95 40052-13-9 [sigmaaldrich.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones [mdpi.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uni-saarland.de [uni-saarland.de]

- 18. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-tert-butoxy-3-oxopropanoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-tert-butoxy-3-oxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the lens of NMR spectroscopy, offering both theoretical insights and practical guidance.

Introduction: The Role of this compound in Synthesis

This compound, also known as mono-tert-butyl malonate, is a valuable reagent in organic synthesis.[1][2] Its utility stems from its dual functionality: a carboxylic acid and a tert-butyl ester. The sterically bulky tert-butyl group often serves as a protecting group for one of the carboxylic acid functionalities of malonic acid, allowing for selective reactions at the other terminus. Understanding the purity and structural integrity of this compound is paramount for its successful application, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.

Structural Elucidation via ¹H NMR Spectroscopy

The molecular structure of this compound dictates its characteristic ¹H NMR spectrum. The molecule possesses three distinct proton environments, which give rise to three unique signals in the spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with distinct proton environments labeled (a), (b), and (c).

The three key proton environments are:

-

(a) Methylene Protons (-CH₂-): These two protons are situated between the carboxylic acid and the tert-butyl ester carbonyl groups.

-

(b) tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group.

-

(c) Carboxylic Acid Proton (-COOH): The single, acidic proton of the carboxyl group.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Ensure the instrument is properly shimmed to obtain optimal magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Analysis and Interpretation of the ¹H NMR Spectrum

The resulting ¹H NMR spectrum will exhibit three distinct signals, each corresponding to one of the proton environments.

Table 1: Summary of ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~3.35 | Singlet | 2H | -CH₂- |

| (b) | ~1.42 | Singlet | 9H | -C(CH₃)₃ |

| (c) | ~10.51 | Broad Singlet | 1H | -COOH |

Note: The exact chemical shifts can vary slightly depending on the solvent and sample concentration.

Detailed Interpretation:

-

The Carboxylic Acid Proton (c): The proton of the carboxylic acid group is the most deshielded, appearing as a broad singlet at a downfield chemical shift of approximately 10.51 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water. The acidic nature of this proton and its proximity to the electronegative oxygen atoms cause it to resonate far downfield.[4][5]

-

The Methylene Protons (a): The two methylene protons are chemically equivalent and are flanked by two electron-withdrawing carbonyl groups (one from the acid and one from the ester). This deshielding environment results in a singlet at approximately 3.35 ppm.[3] The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

-

The tert-Butyl Protons (b): The nine protons of the three methyl groups in the tert-butyl moiety are all chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This high degree of symmetry and their relative distance from the electron-withdrawing groups result in a sharp, intense singlet at approximately 1.42 ppm.[3][6] This upfield signal is characteristic of tert-butyl groups.

Workflow for Spectral Analysis

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Conclusion

The ¹H NMR spectrum of this compound is straightforward and highly informative, providing a clear confirmation of its molecular structure. The presence of three distinct singlets with an integration ratio of 1:2:9 is a definitive signature of this compound. This guide provides the necessary theoretical background and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic building block, ensuring the quality and reliability of their scientific endeavors.

References

- PubChem. (n.d.). 3-(tert-Butoxy)-3-oxopropanoic acid. National Center for Biotechnology Information.

- Chemsrc. (2025, August 26). This compound.

- Sunway Pharm Ltd. (n.d.). 3-(tert-butoxy)-3-oxopropanoic acid.

- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Anderson, J. E., & Rawson, D. I. (1973). Chemical shifts of the protons within a methyl group in a saturated hydrocarbon. Slow methyl group rotation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691).

- GTI Laboratory Supplies. (n.d.). mono-tert-Butyl malonate, 96%, Certified® 10g.

- PubChem. (n.d.). Tert-butyl malonate. National Center for Biotechnology Information.

- Mao, J. D., Cory, R. M., McKnight, D. M., & Schmidt-Rohr, K. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5006–5022.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs.

- Reich, H. J. (n.d.). Table of Characteristic Proton NMR Shifts. University of Wisconsin.

Sources

- 1. 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mono-tert-Butyl malonate 95 40052-13-9 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. acdlabs.com [acdlabs.com]

Stability of mono-tert-butyl malonate under acidic conditions

An In-depth Technical Guide to the Stability and Selective Deprotection of Mono-tert-butyl Malonate Under Acidic Conditions

Abstract

Mono-tert-butyl malonate is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its utility stems from the orthogonal reactivity of its two carboxyl groups: one free acid for modifications and one tert-butyl ester serving as a robust protecting group. The critical step of selectively removing the tert-butyl group is almost exclusively performed under acidic conditions. A thorough understanding of the stability of this half-ester in the presence of various acids is therefore paramount for optimizing reaction yields, minimizing side-product formation, and ensuring the integrity of complex molecular architectures. This guide provides a detailed examination of the mechanistic principles governing the acid-catalyzed cleavage of mono-tert-butyl malonate, explores the factors influencing reaction kinetics and selectivity, presents validated experimental protocols, and offers field-proven troubleshooting insights for researchers, scientists, and drug development professionals.

The Mechanistic Foundation: Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester under acidic conditions proceeds via a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate that is formed.

The process unfolds in three key steps:

-

Protonation: The reaction is initiated by the reversible protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The protonated ester undergoes rate-determining cleavage of the alkyl-oxygen bond, releasing the free malonic acid and a stable tert-butyl carbocation.

-

Cation Quenching: The highly reactive tert-butyl cation is subsequently quenched. In the presence of a nucleophile like water, it can form tert-butanol. More commonly, it is deprotonated by a weak base (such as the counter-ion of the acid) to form isobutylene gas.[3][4] The formation of gaseous byproducts helps drive the reaction to completion.

Sources

An In-depth Technical Guide to the Solubility of 3-tert-Butoxy-3-oxopropanoic Acid in Organic Solvents

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and fine chemical synthesis, a profound understanding of the physicochemical properties of key intermediates is not merely advantageous; it is fundamental. 3-tert-Butoxy-3-oxopropanoic acid, also known as mono-tert-butyl malonate, stands as a pivotal building block in the synthesis of a multitude of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility is dictated by its reactivity and, critically, its solubility in various organic media. This guide offers a comprehensive exploration of the solubility characteristics of this compound, moving beyond simple qualitative statements to provide researchers, scientists, and drug development professionals with a robust framework for its effective use in a laboratory and process development setting. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes established chemical principles, data from structurally analogous compounds, and standardized experimental protocols to offer a predictive and practical understanding of its solubility profile.

Molecular Architecture and its Implications for Solubility

To comprehend the solubility of this compound, we must first dissect its molecular structure.

Chemical Structure:

This molecule possesses a dualistic character. The presence of a carboxylic acid group (-COOH) introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygens).[2][3] Conversely, the bulky tert-butyl group introduces a significant non-polar, lipophilic character to the molecule. This structural dichotomy is the primary determinant of its solubility behavior, suggesting a nuanced profile across solvents of varying polarities.

Key Physicochemical Properties:

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 90 °C at 2 mmHg | [4] |

| Density | 1.04 g/mL at 25 °C | [4] |

| pKa | ~2.92 (Predicted) |

The low melting point indicates that this compound is often handled as a liquid at room temperature. Its predicted pKa suggests it is a relatively strong organic acid.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility.[7] A more sophisticated analysis considers the interplay of several factors:

-

Solvent Polarity: Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given the dual nature of this compound, it is expected to exhibit solubility in a range of solvents.

-

Hydrogen Bonding: The ability of the carboxylic acid moiety to form hydrogen bonds is a critical factor in its solubility in protic solvents like alcohols.[2][8]

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at stabilizing charged or highly polar species, which can influence the dissolution of a polar solute.

-

Dispersion Forces: The non-polar tert-butyl group will interact favorably with non-polar solvents through London dispersion forces.

Based on these principles, we can anticipate that this compound will be highly soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF). Its solubility is expected to be lower in non-polar solvents (e.g., hexane, toluene), where the polar carboxylic acid group is less effectively solvated.

A Predictive Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not publicly available, the following table provides a qualitative and estimated quantitative solubility profile for this compound in a range of common organic solvents. The qualitative assessments are based on chemical principles and available data for analogous compounds, such as malonic acid and its dialkyl esters.[9][10][11][12][13]

| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Methanol | Polar Protic | Very Soluble | > 500 mg/mL | Strong hydrogen bonding interactions with the carboxylic acid group. |

| Ethanol | Polar Protic | Very Soluble | > 500 mg/mL | Stated as soluble in multiple sources.[14] Strong hydrogen bonding. |

| Isopropanol | Polar Protic | Soluble | > 200 mg/mL | Good hydrogen bonding capability, though slightly less polar than methanol and ethanol. |

| Acetone | Polar Aprotic | Very Soluble | > 500 mg/mL | Strong dipole-dipole interactions and acts as a hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | > 500 mg/mL | Good balance of polarity to interact with both ends of the solute molecule. |

| Dichloromethane | Polar Aprotic | Soluble | > 200 mg/mL | Capable of dissolving moderately polar compounds. |

| Chloroform | Polar Aprotic | Soluble | > 200 mg/mL | Stated as soluble in some sources. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 500 mg/mL | Acts as a good hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | > 100 mg/mL | Moderately polar, should effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 500 mg/mL | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 500 mg/mL | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| Toluene | Non-polar | Sparingly Soluble | < 50 mg/mL | The non-polar nature of toluene will not effectively solvate the polar carboxylic acid group. |

| Hexane | Non-polar | Insoluble | < 10 mg/mL | Highly non-polar, very poor solvation of the carboxylic acid. |

Disclaimer: The quantitative values provided are estimates based on chemical principles and data from analogous compounds. Experimental verification is strongly recommended for any critical application.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For applications requiring precise solubility data, experimental determination is essential. The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[15] This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A streamlined workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A general rule of thumb is to add approximately 5-10 times the estimated required amount to ensure a solid phase remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.[16]

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the equilibration temperature to allow the excess solid to settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter.

-

-

-

Quantification:

-

Accurately dilute the saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is paramount for its effective use in several key applications:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction kinetics and yields. The predictive solubility table can guide the initial selection of reaction media.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as crystallization and extraction. Knowledge of solvents in which the compound is highly soluble and others in which it is sparingly soluble allows for the design of efficient crystallization processes.

-